

Spectroscopic Validation of 2-chloro-N-(1-phenylethyl)acetamide: A Comparative Guide

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Compound of Interest

Compound Name:	2-chloro-N-(1-phenylethyl)acetamide
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This guide provides a comparative analysis of spectroscopic data for the validation of **2-chloro-N-(1-phenylethyl)acetamide**. Due to the limited availability of public domain spectral data for **2-chloro-N-(1-phenylethyl)acetamide**, this document utilizes data from closely related structural analogs to provide a representative spectroscopic profile. The principles and methodologies described herein are directly applicable to the analysis of the target compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for compounds structurally related to **2-chloro-N-(1-phenylethyl)acetamide**. These analogs provide a basis for predicting the expected spectral features of the target compound.

Table 1: ^1H NMR Spectroscopic Data of 2-chloro-N-acetamide Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
2-chloro-N-(2,6-dimethylphenyl)acetamide	-	Signal
7.10-7.20 (m, 3H, Ar-H)		
4.21 (s, 2H, COCH_2Cl)		
2.20 (s, 6H, Ar- CH_3)		
2-chloro-N-phenylacetamide	-	Data not readily available in search results
N-(2-chloroethyl)acetamide[1]	-	Specific shifts not provided, but spectrum available

Table 2: ^{13}C NMR Spectroscopic Data of 2-chloro-N-acetamide Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
2-chloro-N-(2,6-dimethylphenyl)acetamide[2]	-	164.5 (C=O), 135.5 (Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 43.8 (COCH_2Cl), 18.4 (Ar- CH_3)
2-chloro-N-phenylacetamide	-	Data not readily available in search results

Table 3: IR Spectroscopic Data of 2-chloro-N-acetamide Derivatives

Compound	Sample Prep	Key Absorptions (cm ⁻¹)
2-chloro-N-phenylacetamide[3]	KBr disc, nujol mull	3280-3300 (N-H stretch), 1660-1680 (C=O stretch, Amide I), 1530-1550 (N-H bend, Amide II), 750-770 (C-Cl stretch)
2-chloro-N-(2,6- dimethylphenyl)acetamide[4]	-	Spectrum available, specific peaks not listed
2-chloro-N-alkyl/aryl acetamide derivatives[5]	-	General ranges: 3271-3287 (N-H stretch), 1658-1670 (C=O stretch)

Table 4: Mass Spectrometry Data of 2-chloro-N-acetamide Derivatives

Compound	Ionization Method	Key Fragments (m/z)
2-chloro-N-phenylacetamide[3]	EI, 75 eV	169 [M ⁺], 171 [M+2 ⁺], 93, 77
2-chloro-N-(2- phenylethyl)acetamide[6]	-	Data available through PubChem, key fragments not listed in snippet
2-chloro-N-methyl-N- phenylacetamide[5]	GC-MS	183 [M ⁺], 148, 106

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Instrumentation: Utilize a ^1H NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to determine the chemical environment of the protons.
 - Acquire a ^{13}C NMR spectrum to identify the number and types of carbon atoms.
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity.
- Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals to determine proton ratios. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

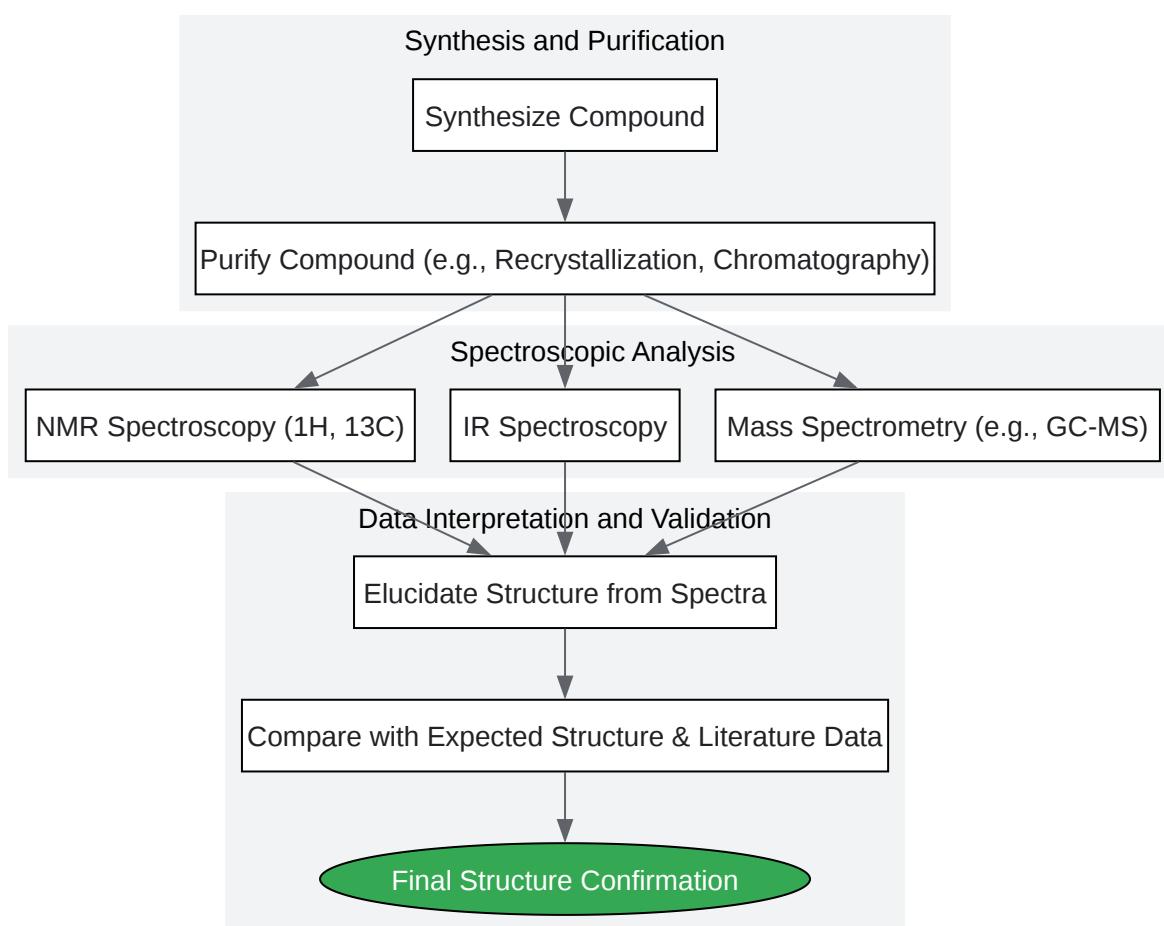
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: Use a suitable capillary column (e.g., DB-5ms).
 - Injector Temperature: Set to a temperature that ensures vaporization without decomposition (e.g., 250 °C).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization Energy: Typically 70 eV for EI.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).
- Data Analysis: Identify the molecular ion peak $[M^+]$ and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine ($[M^+]$ and $[M+2^+]$ in an approximate 3:1 ratio) is a key diagnostic feature.

Workflow and Data Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a newly synthesized compound like **2-chloro-N-(1-phenylethyl)acetamide**.



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Caption: Logical workflow for spectroscopic data validation.

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